REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.BrN1C(=[O:18])CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(OCC)(=O)C>[N:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([CH2:1][OH:18])[CH:11]=2)[CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C2C=CC=NC2=C1
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
197 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 20 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
The obtained organic layer was concentrated under reduced pressure, to the residue
|
Type
|
ADDITION
|
Details
|
were added DME (200 mL), water (100 mL), and silver carbonate (27.6 g)
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate/methanol)
|
Type
|
CUSTOM
|
Details
|
purified by NH silica gel column chromatography (ethyl acetate/hexane)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC=C(C=C12)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 94 mg | |
YIELD: CALCULATEDPERCENTYIELD | 3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |